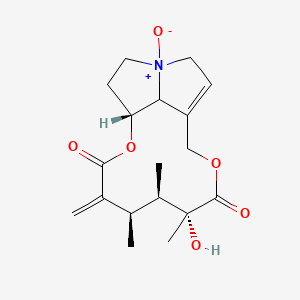
Senecivernine-N-oxide 100 microg/mL in Water
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Senecivernine-N-oxide is a naturally occurring organic compound, specifically a pyrrolizine alkaloid. It is often found in certain plants, such as those in the genus Senecio. The compound is typically available as a solution in water at a concentration of 100 micrograms per milliliter. It has a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Senecivernine-N-oxide generally involves the extraction of the parent compound, Senecivernine, from natural sources followed by oxidation. The oxidation process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of Senecivernine-N-oxide typically involves large-scale extraction from plants, followed by chemical synthesis to achieve the desired purity and concentration. The process requires stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Senecivernine-N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent alkaloid, Senecivernine.
Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
科学的研究の応用
Senecivernine-N-oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Senecivernine-N-oxide involves its interaction with cellular components, leading to various biological effects. It primarily targets the liver, where it can cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death . The compound also interferes with the digestive system of herbivores, causing symptoms like vomiting and diarrhea, which helps protect the plants from being eaten .
類似化合物との比較
Similar Compounds
Senecivernine: The parent compound of Senecivernine-N-oxide, which lacks the N-oxide functional group.
Seneciphylline-N-oxide: Another pyrrolizine alkaloid N-oxide with similar chemical properties.
Lasiocarpine-N-oxide: A related compound with similar biological activity and applications.
Uniqueness
Senecivernine-N-oxide is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to form reactive metabolites and its natural occurrence in pest-resistant plants make it particularly interesting for research and industrial applications .
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(1R,5R,6R,7R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15?,18+,19?/m0/s1 |
InChIキー |
GDDNFNQRHNCJAZ-AVBLOHTQSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3(C2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |
正規SMILES |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


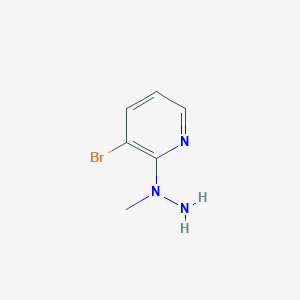

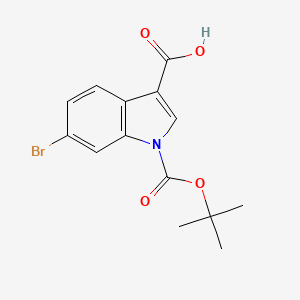
![6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate](/img/structure/B12440236.png)
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
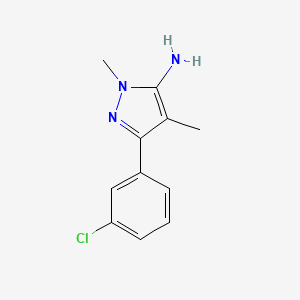
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
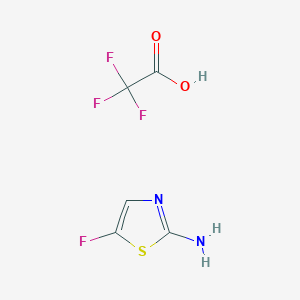
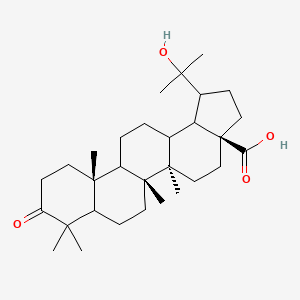

![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)

